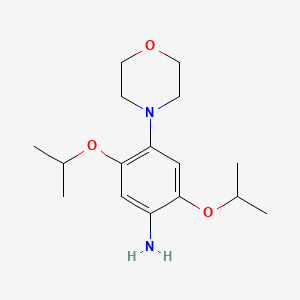

2,5-Diisopropoxy-4-morpholinoaniline

Description

Structure

3D Structure

Properties

CAS No. |

94349-47-0 |

|---|---|

Molecular Formula |

C16H26N2O3 |

Molecular Weight |

294.39 g/mol |

IUPAC Name |

4-morpholin-4-yl-2,5-di(propan-2-yloxy)aniline |

InChI |

InChI=1S/C16H26N2O3/c1-11(2)20-15-10-14(18-5-7-19-8-6-18)16(9-13(15)17)21-12(3)4/h9-12H,5-8,17H2,1-4H3 |

InChI Key |

IBEGKWUMGUSHCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1N)OC(C)C)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,5 Diisopropoxy 4 Morpholinoaniline

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2,5-diisopropoxy-4-morpholinoaniline identifies the most logical bond disconnections to devise a convergent and efficient synthesis. The primary disconnections are the carbon-nitrogen bonds of the aniline (B41778) and morpholine (B109124) groups.

C-N (Aniline) Disconnection: The most common and strategically sound disconnection involves the aniline's amino group. This approach transforms the target molecule back to a nitro-aromatic precursor, specifically 1-(2,5-diisopropoxy-4-nitrophenyl)morpholine . The synthesis then concludes with the reduction of the nitro group to an amine, a reliable and high-yielding transformation in aromatic chemistry.

C-N (Morpholine) Disconnection: An alternative disconnection breaks the bond between the aromatic ring and the morpholine nitrogen. This suggests a pathway where morpholine acts as a nucleophile, displacing a leaving group (such as a halogen) at the C-4 position of a 2,5-diisopropoxy-4-haloaniline derivative. However, this route can be complicated by the need to manage the reactivity of the aniline group during the substitution step.

Considering these pathways, the route proceeding through the nitro-aromatic intermediate is generally preferred due to its reliability and the well-established nature of the final reduction step.

Precursor Synthesis and Starting Material Derivatization

The foundation of a successful synthesis lies in the efficient preparation of key building blocks. The availability and synthesis of substituted aromatic precursors and the morpholine reagent are critical.

A crucial intermediate for the primary synthetic route is an aromatic ring substituted with two isopropoxy groups, a nitro group, and a leaving group, typically chlorine. The synthesis of 1-chloro-2,5-diisopropoxy-4-nitrobenzene or its analogues can be approached in several ways. A common starting point is a di-substituted halogenated nitrobenzene (B124822), such as 2,5-dichloro-1-nitrobenzene .

The synthesis involves sequential nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the ring, making the chlorine atoms susceptible to displacement by nucleophiles. The first substitution with sodium isopropoxide would yield a chloro-isopropoxy-nitrobenzene intermediate, followed by a second isopropoxylation. However, controlling the regioselectivity and preventing unwanted side reactions requires careful optimization of reaction conditions. A related precursor, 2,4-dichloro-5-isopropoxynitrobenzene , is used in the synthesis of related aniline derivatives and highlights the utility of these chloro-nitro-alkoxy benzene (B151609) scaffolds. patsnap.com

For the synthesis of the title compound, morpholine is typically used as a readily available, unfunctionalized reagent. It serves as the nitrogen nucleophile that is introduced onto the aromatic ring. The preparation of morpholine itself is a large-scale industrial process, and it is not common to synthesize it in the lab for this type of reaction. While syntheses of complex, functionalized morpholines exist for other applications, such as the creation of morpholine-2,5-diones from amino acids, they are not relevant to this specific target. nih.gov The key reaction involving morpholine is its direct application in a nucleophilic substitution step.

Direct Synthesis Approaches

Direct synthesis strategies focus on the key bond-forming reactions that assemble the final molecular architecture. These are primarily nucleophilic aromatic substitution and the subsequent reduction of a nitro group.

Nucleophilic aromatic substitution (SNAr) is the cornerstone of this synthesis. This reaction works best when strong electron-withdrawing groups, such as a nitro group, are positioned ortho or para to a leaving group on an aromatic ring. youtube.comyoutube.com This electronic arrangement significantly lowers the energy of the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution. youtube.com

In a typical procedure, a precursor like 1,4-dichloro-2,5-dinitrobenzene or, more directly, a di-alkoxy-nitro-halobenzene is reacted with morpholine. The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to ensure a reasonable reaction rate. chemicalbook.com The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium tert-butoxide, is often required to neutralize the acid generated if the leaving group is a halogen. chemicalbook.comnih.gov The product of this step is 1-(2,5-diisopropoxy-4-nitrophenyl)morpholine . Analogous reactions have been documented for similar structures like 4-(2,5-diethoxy-4-nitrophenyl)morpholine (B1583407) and 4-(2,5-dibutoxy-4-nitrophenyl)morpholine. epa.govuni.lu

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution This table presents generalized conditions for the SNAr reaction to form the nitro-morpholino intermediate.

| Reactant 1 | Nucleophile | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 1-Chloro-2,5-diisopropoxy-4-nitrobenzene | Morpholine | K₂CO₃ | DMF | 80-120 |

| 1,4-Dichloro-2,5-dinitrophenol | Morpholine | Na₂CO₃ | Ethanol (B145695) | Reflux |

While reductive amination is a powerful tool for forming C-N bonds, it typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) followed by reduction. For the synthesis of aromatic amines like this compound, this method is not directly applicable. Instead, the term "reductive strategy" in this context refers to the reduction of the nitro group of the intermediate, 1-(2,5-diisopropoxy-4-nitrophenyl)morpholine .

This reduction is the final and crucial step to yield the target aniline. Several methods are effective for this transformation:

Catalytic Hydrogenation: This is often the cleanest method. The nitro compound is dissolved in a solvent like ethanol or ethyl acetate (B1210297) and stirred under an atmosphere of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). chemicalbook.com The reaction is typically performed at room temperature and atmospheric or slightly elevated pressure.

Metal/Acid Reduction: Classic methods using metals like tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in an acidic medium (e.g., HCl) are also highly effective, though they can require more rigorous workup procedures to remove metal salts.

Table 2: Common Methods for Nitro Group Reduction This table outlines typical reagents and conditions for converting the nitro intermediate to the final aniline product.

| Starting Material | Reducing Agent/System | Solvent | Typical Conditions |

|---|---|---|---|

| 1-(2,5-diisopropoxy-4-nitrophenyl)morpholine | H₂ / Pd/C | Ethanol | Room Temp, 1-3 atm H₂ |

| 1-(2,5-diisopropoxy-4-nitrophenyl)morpholine | SnCl₂·2H₂O | Ethanol | Reflux |

| 1-(2,5-diisopropoxy-4-nitrophenyl)morpholine | Fe / NH₄Cl | Ethanol/Water | Reflux |

The choice of reduction method often depends on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to certain reducing agents. Catalytic hydrogenation is generally preferred for its high yield and the purity of the resulting product.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-dichloro-5-isopropoxynitrobenzene |

| 2,5-dichloro-1-nitrobenzene |

| This compound |

| 4-(2,5-dibutoxy-4-nitrophenyl)morpholine |

| 4-(2,5-diethoxy-4-nitrophenyl)morpholine |

| 1-(2,5-diisopropoxy-4-nitrophenyl)morpholine |

| 1,4-dichloro-2,5-dinitrobenzene |

| 1-chloro-2,5-diisopropoxy-4-nitrobenzene |

| 2,5-diisopropoxy-4-haloaniline |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Ethanol |

| Ethyl acetate |

| Iron (Fe) |

| Morpholine |

| Palladium on carbon (Pd/C) |

| Potassium carbonate (K₂CO₃) |

| Sodium isopropoxide |

| Sodium tert-butoxide |

| Tin (Sn) |

Catalytic Coupling Reactions for C-N Bond Formation

The formation of the C-N bond between the aniline ring and the morpholine moiety is the key step in the synthesis of this compound. Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for achieving this transformation efficiently. A plausible synthetic strategy involves the coupling of a suitable 4-halo-2,5-diisopropoxyaniline precursor with morpholine.

Palladium-Catalyzed Buchwald–Hartwig Amination Approaches

The Buchwald-Hartwig amination has become one of the most important methods for the synthesis of arylamines. wiley.comscienceopen.com This palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides offers a direct and versatile route to C-N bond formation. wiley.com For the synthesis of this compound, a likely precursor would be 4-bromo-2,5-diisopropoxyaniline, which would be coupled with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. youtube.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, influencing catalyst activity, stability, and substrate scope. wiley.com For the coupling of morpholine with an aryl chloride, ylide-substituted phosphines have shown remarkable activity, allowing the reaction to proceed even at room temperature. wiley.com Bulky biarylphosphine ligands such as XPhos and BrettPhos are also highly effective for the amination of aryl halides. scienceopen.com

A typical procedure would involve heating the aryl halide (e.g., 4-bromo-2,5-diisopropoxyaniline), morpholine, a palladium source like Pd(OAc)₂, a phosphine ligand, and a base such as sodium tert-butoxide (NaOtBu) in an inert solvent like toluene (B28343) or dioxane. researchgate.netresearchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Morpholine

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / YPhos ligand | NaOtBu | Toluene | Room Temp. | Quantitative | wiley.com |

| Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | rsc.org |

| Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH/H₂O | 100 | High | scienceopen.com |

| [Pd-LX]₂[BF₄]₂ Precatalyst | KOtBu | 1,4-Dioxane | 80-100 | High | rsc.org |

This table presents data for analogous reactions and not for the specific synthesis of this compound.

Copper-Mediated Chan-Lam Coupling Methods

The Chan-Lam coupling reaction provides an alternative to palladium-catalyzed methods for C-N bond formation. wikipedia.org This copper-catalyzed reaction typically involves the coupling of an arylboronic acid with an amine and can be conducted under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible route would involve the reaction of 2,5-diisopropoxyphenylboronic acid with morpholine.

The mechanism of the Chan-Lam coupling is complex and not fully elucidated but is thought to involve the formation of a copper-aryl complex, which then reacts with the amine. wikipedia.org The reaction is often facilitated by an oxidant, which can be atmospheric oxygen. organic-chemistry.org

A variety of copper sources can be used, with copper(II) acetate (Cu(OAc)₂) being common. organic-chemistry.org The reaction may also be promoted by the addition of a ligand, such as pyridine (B92270) or a bidentate ligand. wikipedia.org Recent advancements have shown that visible-light-mediated photoredox catalysis can significantly improve the efficiency of copper-catalyzed oxidative Chan-Lam reactions, expanding the substrate scope to include electron-deficient aryl boronic acids. nih.gov

Table 2: Illustrative Conditions for Chan-Lam Coupling of Aryl Boronic Acids with Amines

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(OAc)₂ | Pyridine | - | DCM | Room Temp. | 93 | wikipedia.org |

| Cu(OAc)₂ | 2,6-Lutidine | Myristic Acid | - | - | Good | organic-chemistry.org |

| Cu(II) | - | - | - | Room Temp. | High | nih.gov |

This table presents data for analogous reactions and not for the specific synthesis of this compound.

Nickel-Catalyzed Arylation Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for C-N bond formation. nih.gov Nickel catalysts can exhibit unique reactivity and are particularly effective for the amination of less reactive aryl chlorides. rsc.org The synthesis of this compound could be envisioned via the nickel-catalyzed coupling of 4-chloro-2,5-diisopropoxyaniline with morpholine.

Nickel catalysis often involves different oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), making the catalytic cycles more complex than those of palladium. youtube.com Recent developments have shown that direct photoexcitation of nickel-amine complexes can drive C-N cross-coupling at room temperature in an oxygen-tolerant manner, using an inexpensive nickel source like NiBr₂·3H₂O without the need for a photoredox catalyst or added ligands. nih.gov

The choice of ligand is also crucial in nickel catalysis, with various phosphine and N-heterocyclic carbene (NHC) ligands being employed to modulate the catalyst's activity and selectivity. youtube.com

Table 3: Examples of Nickel-Catalyzed Amination of Aryl Halides

| Nickel Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiBr₂·3H₂O | None (amine as ligand) | None (amine as base) | - | Room Temp. | 87 | nih.gov |

| NiCl₂(dppe) | NaOtBu | Toluene | 100 | High | youtube.com |

This table presents data for analogous reactions and not for the specific synthesis of this compound.

Electrochemical Synthesis Pathways

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis, avoiding the need for stoichiometric chemical oxidants or reductants. virginia.edu The synthesis of this compound could potentially be achieved through electrochemical strategies.

Anodic Oxidation in Precursor Functionalization

Anodic oxidation can be a powerful tool for the functionalization of aromatic compounds. In the context of synthesizing a precursor for this compound, one could envision the electrochemical halogenation of 2,5-diisopropoxyaniline at the 4-position. By carefully controlling the electrode potential and reaction conditions, selective functionalization can be achieved.

Furthermore, direct electrochemical C-N bond formation through anodic oxidation is a developing field. mdpi.com For instance, the electrochemical oxidation of morpholine can generate a morpholine radical, which could then react with a suitable aniline precursor. mdpi.com This approach offers a direct, atom-economical route to the target molecule.

Controlled-Potential Coulometry for Reaction Optimization

Controlled-potential coulometry is an electrochemical technique where the potential of the working electrode is held constant, and the total charge passed is measured. This method can be invaluable for optimizing electrochemical synthetic reactions. By monitoring the charge consumed during the reaction, one can determine the reaction's progress and efficiency.

For the electrochemical synthesis of this compound, controlled-potential coulometry could be used to:

Determine the optimal potential for the selective oxidation or reduction of the starting materials.

Monitor the reaction kinetics and identify the endpoint of the electrolysis.

Calculate the Faradaic efficiency of the process, which is a measure of how efficiently the electrical charge is used to convert the reactant into the desired product.

By systematically varying parameters such as electrode material, solvent, supporting electrolyte, and temperature, and using controlled-potential coulometry to assess the outcome, the electrochemical synthesis can be optimized for both yield and selectivity.

Multi-Step Synthetic Sequences and Overall Yield Optimization

One proposed route involves the initial synthesis of 2,5-diisopropoxy-1,4-benzoquinone. This intermediate can be prepared from 1,4-benzoquinone (B44022) through a two-step process involving the addition of isopropanol (B130326) followed by oxidation. Subsequently, the introduction of the morpholine moiety can be achieved through a nucleophilic substitution reaction. The final step would involve the reduction of a nitro group, strategically placed on the ring, to the desired aniline.

Another potential strategy could involve the direct amination of a substituted phenol. Recent advancements have described rhodium-catalyzed aminations of phenols, which could provide a more direct route to aniline derivatives, potentially reducing the number of synthetic steps. acs.orgorganic-chemistry.orgnih.govresearchgate.net

Reaction Conditions: Careful control of temperature, pressure, reaction time, and stoichiometry of reactants is crucial.

Catalyst Selection: The use of highly efficient and selective catalysts can significantly improve yields and reduce side product formation. For instance, in the reduction of a nitro group, catalysts such as palladium on carbon (Pd/C) are often employed. chemicalbook.com

Purification Methods: Employing appropriate purification techniques, such as column chromatography or recrystallization, at each stage is vital to isolate the desired intermediate in high purity, which in turn affects the yield of subsequent reactions.

Below is a table outlining a proposed synthetic sequence and strategies for yield optimization at each step.

| Step | Transformation | Reagents and Conditions | Yield Optimization Strategies |

| 1 | Synthesis of 2,5-diisopropoxy-1,4-hydroquinone | 1,4-Benzoquinone, Isopropanol, Acid catalyst | Optimization of catalyst loading and reaction time to drive the reaction to completion. |

| 2 | Oxidation to 2,5-diisopropoxy-1,4-benzoquinone | Oxidizing agent (e.g., Ceric Ammonium (B1175870) Nitrate) | Controlled addition of the oxidizing agent to prevent over-oxidation or side reactions. |

| 3 | Nitration of 2,5-diisopropoxy-1,4-benzoquinone | Nitrating agent (e.g., HNO₃/H₂SO₄) | Careful temperature control to manage the exothermic reaction and prevent dinitration. |

| 4 | Nucleophilic substitution with morpholine | Morpholine, Base | Use of a suitable base to facilitate the reaction and optimization of the morpholine to substrate ratio. Studies on the reaction of 2,5-dihydroxy- acs.orgnih.gov-benzoquinone with morpholine indicate an ipso-substitution mechanism. rsc.org |

| 5 | Reduction of the nitro group to an amine | Reducing agent (e.g., Fe/NH₄Cl or H₂, Pd/C) | Selection of a chemoselective reducing agent that does not affect other functional groups. Monitoring the reaction progress to ensure complete conversion. A general procedure for the reduction of a nitrophenyl morpholine derivative uses Fe/NH₄Cl. researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry considerations for the proposed synthetic routes include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the direct amination of phenols, are often highly atom-economical as they generate minimal byproducts. acs.orgorganic-chemistry.orgnih.govresearchgate.net

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives is a primary goal. Water is an ideal green solvent, and its use in organic reactions is a growing area of research. acs.org For instance, the reduction of nitrobenzene to aniline has been demonstrated in water using various catalytic systems. researchgate.netrsc.org Other greener solvent alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME). sigmaaldrich.com N-formylmorpholine has also been investigated as a green solvent. ajgreenchem.com

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources. While the proposed synthesis starts from petroleum-derived 1,4-benzoquinone, future research could explore bio-based routes to key intermediates.

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. rsc.org For example, heterogeneous catalysts can be easily separated from the reaction mixture by filtration.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The use of microwave irradiation can sometimes accelerate reactions and reduce energy requirements compared to conventional heating. nih.gov

Reduction of Derivatives: Avoiding unnecessary derivatization, such as the use of protecting groups, can reduce the number of synthetic steps and the amount of waste generated.

The table below summarizes the application of green chemistry principles to the proposed synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation at each step. |

| Atom Economy | Utilizing catalytic reactions like direct amination to maximize the incorporation of starting materials into the final product. acs.orgorganic-chemistry.orgnih.govresearchgate.net |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and reaction conditions. For example, using iron in the presence of ammonium chloride for nitro group reduction is a less hazardous alternative to some other reducing agents. researchgate.net |

| Designing Safer Chemicals | The target molecule itself is designed for a specific function, and its toxicological properties would need separate evaluation. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with greener solvents like water, 2-MeTHF, or CPME. acs.orgsigmaaldrich.com The synthesis of morpholines has been reported using greener methods. nih.govchemrxiv.org |

| Design for Energy Efficiency | Optimizing reactions to proceed at lower temperatures and pressures. Exploring photochemical or microwave-assisted methods. nih.govrsc.orguni-regensburg.de |

| Use of Renewable Feedstocks | Investigating bio-based sources for starting materials like hydroquinone (B1673460). rsc.org |

| Reduce Derivatives | Designing the synthetic route to avoid the use of protecting groups where possible. |

| Catalysis | Employing heterogeneous or recyclable catalysts for key transformations like amination and reduction to minimize waste. rsc.orgrsc.org |

| Design for Degradation | This principle relates to the end-of-life of the chemical and is outside the scope of its synthesis. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reactions and prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases. |

Reaction Mechanisms and Chemical Transformations of 2,5 Diisopropoxy 4 Morpholinoaniline

Mechanistic Studies of Amine-Based Transformations

The reactivity of 2,5-Diisopropoxy-4-morpholinoaniline is largely dictated by the nucleophilic character of the aniline (B41778) nitrogen and the electronic effects of the substituents on the aromatic ring. These factors govern the pathways of its amine-based transformations.

Role of the Aniline Moiety in Reaction Pathways

The aniline moiety is central to the chemical reactivity of this compound. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a site for oxidative reactions. The aromatic ring, activated by the electron-donating amino, morpholino, and diisopropoxy groups, is susceptible to electrophilic substitution. However, the primary focus of amine-based transformations is the reactivity of the nitrogen atom itself.

In many reactions, the aniline nitrogen acts as a nucleophile, attacking electrophilic centers. The rate and success of these reactions are influenced by the steric hindrance presented by the ortho-isopropoxy group and the electronic nature of the substituents. The morpholino group at the para position further enhances the electron-donating nature of the system, increasing the nucleophilicity of the aniline nitrogen.

One of the key reaction pathways for anilines involves oxidation. The oxidation of the aniline moiety can proceed through a one-electron transfer to form a radical cation. This intermediate is often highly reactive and can undergo various subsequent reactions, including dimerization, polymerization, or reaction with other nucleophiles present in the medium. The stability and fate of this radical cation are significantly influenced by the substituents on the aromatic ring.

Influence of Alkoxy Substituents on Reactivity

The two isopropoxy groups at the 2 and 5 positions of the benzene (B151609) ring play a significant role in modulating the reactivity of the aniline moiety. As alkoxy groups, they are strongly electron-donating through resonance, which increases the electron density on the aromatic ring and, consequently, on the aniline nitrogen. This enhanced electron density increases the nucleophilicity of the amine, making it more reactive towards electrophiles.

Furthermore, the electron-donating nature of the isopropoxy groups stabilizes the formation of the radical cation intermediate during oxidation processes. This stabilization can lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted aniline.

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of substituted anilines provides a powerful tool for studying their reaction mechanisms and for synthesizing novel compounds. The oxidation of this compound is expected to follow pathways similar to those observed for its close analog, 2,5-diethoxy-4-morpholinoaniline (B1203071).

Investigation of Electron Transfer Processes

The electrochemical oxidation of this compound at a suitable electrode surface involves the initial transfer of an electron to form a radical cation. This process is typically studied using techniques such as cyclic voltammetry, which can reveal the potentials at which electron transfers occur and provide information about the stability of the generated species.

For analogous compounds like 2,5-diethoxy-4-morpholinoaniline, cyclic voltammetry studies have shown that the oxidation is a pH-dependent process. nih.govresearchgate.net The initial one-electron oxidation is often followed by a second electron transfer, leading to the formation of a dication. The potential at which these electron transfers occur is influenced by the electron-donating substituents, which lower the oxidation potential.

The reversibility of the electron transfer process can also be assessed. In many cases, the initially formed radical cation is highly reactive and undergoes rapid follow-up chemical reactions, leading to an electrochemically irreversible process.

Formation and Reactivity of Electrochemically Generated Intermediates

Following the initial electron transfer(s), a variety of reactive intermediates can be formed. In the case of 2,5-dialkoxy-4-morpholinoanilines, the primary intermediate is the corresponding p-benzoquinonediimine. nih.govresearchgate.net This species is highly electrophilic and unstable, readily participating in subsequent chemical reactions.

The reactivity of the electrochemically generated p-benzoquinonediimine is highly dependent on the reaction conditions, particularly the pH of the medium. Common follow-up reactions include:

Hydrolysis: In aqueous acidic media, the p-benzoquinonediimine intermediate can undergo hydrolysis to form the corresponding p-benzoquinone. nih.gov This reaction involves the nucleophilic attack of water on the electrophilic carbon atoms of the quinonediimine.

Michael Addition: In the presence of nucleophiles, the p-benzoquinonediimine can undergo a Michael-type addition reaction. researchgate.net This is a common pathway for the formation of new carbon-carbon or carbon-heteroatom bonds. The parent aniline molecule itself can act as a nucleophile, leading to dimerization or trimerization products.

Coupling Reactions: The radical cation intermediates can also undergo coupling reactions, leading to the formation of dimers or polymers.

The specific intermediates and final products formed are a direct consequence of the reaction conditions and the relative rates of the competing follow-up reactions.

pH-Dependent Reaction Pathways in Aqueous Media

The electrochemical oxidation of this compound in aqueous media is expected to be highly sensitive to the pH of the solution. The pH affects not only the protonation state of the aniline itself but also the stability and reactivity of the electrochemically generated intermediates.

Studies on the analogous 2,5-diethoxy-4-morpholinoaniline have demonstrated distinct reaction pathways at different pH values nih.gov:

Acidic Media (low pH): In acidic solutions, the electrochemically generated p-benzoquinonediimine is prone to successive hydrolysis reactions. This leads to the formation of 2,5-diisopropoxy-p-benzoquinone as the major product. The acidic environment catalyzes the hydrolysis process.

Intermediate pH: At intermediate pH values, a Michael addition reaction can compete with or even dominate over hydrolysis. In this scenario, the parent this compound can act as a nucleophile, attacking the electrogenerated p-benzoquinonediimine to form dimeric or trimeric products.

Basic Media (high pH): In basic solutions, the deprotonation of the aniline and intermediates can lead to different reaction pathways, potentially favoring polymerization or other condensation reactions.

The influence of pH on the reaction pathways can be systematically studied using voltammetric techniques at different pH values, allowing for the construction of a detailed mechanistic scheme.

Michael Addition Reactions and Conjugate Additions

The electron-rich nature of this compound makes it a competent nucleophile in Michael addition reactions, a class of conjugate additions crucial for carbon-carbon and carbon-heteroatom bond formation.

Reactivity as a Nucleophile in Quinone Systems

Anilines are known to react as nucleophiles with quinones, which act as Michael acceptors. In the case of this compound, the nucleophilic character of the amino group is enhanced by the electron-donating substituents on the aromatic ring. This increased nucleophilicity facilitates its addition to the electron-deficient β-carbon of an α,β-unsaturated carbonyl system present in quinones.

The general mechanism involves the attack of the nitrogen lone pair of the aniline on one of the electrophilic double bond carbons of the quinone. This leads to the formation of a zwitterionic intermediate, which then tautomerizes to a more stable hydroquinone (B1673460) adduct. The reaction of aniline with p-benzoquinone, for example, is known to produce 2,5-dianilino-p-benzoquinone. While specific studies detailing the reaction of this compound with various quinone systems are not extensively documented in publicly available literature, the electronic properties of the molecule strongly suggest it would be a reactive Michael donor. The specific regioselectivity of this addition would be influenced by both steric and electronic factors of the reacting quinone.

Subsequent Cyclization and Rearrangement Pathways

The Michael adducts formed from the reaction of anilines with quinones can undergo subsequent cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic structures. These transformations are often dependent on the reaction conditions and the specific structure of the adduct. For instance, intramolecular cyclization can occur if the aniline derivative possesses a suitably positioned functional group. While specific pathways for Michael adducts of this compound are not detailed in the available literature, analogous reactions with other substituted anilines suggest the potential for the formation of complex, fused ring systems.

Diazo and Diazonium Salt Chemistry

The primary amino group of this compound allows for its conversion into diazonium salts, which are highly versatile intermediates in organic synthesis.

Formation and Stability of Diazonium Intermediates

The formation of a diazonium salt from this compound is achieved through diazotization, a reaction with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The reaction proceeds via the formation of a nitrosonium ion (NO+), which is attacked by the nucleophilic amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium ion (Ar-N₂⁺).

Synthetic Utility of Diazotization Products

Diazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). This allows for the substitution of the diazonium group with a wide range of nucleophiles. A notable application of diazotized this compound is in the field of photosensitive materials. A patent describes the formation of a photosensitive diazonium salt sensitizer (B1316253), 2,5-diisopropoxy-4-morpholinyl-hydrosulfato-diazobenzene, which is utilized in diazo duplicating photographic materials.

Furthermore, diazonium salts can undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻) using copper(I) salts as catalysts.

Schiemann Reaction: Replacement with fluoride (F⁻) using fluoroboric acid.

Gomberg-Bachmann Reaction: Arylation reactions to form biaryls.

Reduction: Replacement with hydrogen, effectively removing the amino group.

Coupling Reactions: Reaction with activated aromatic compounds to form azo dyes.

While the general applicability of these reactions to the diazonium salt of this compound can be inferred, specific examples and yields for these transformations are not widely reported.

Metal-Catalyzed Cross-Coupling Mechanisms

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While anilines themselves are not direct substrates for many cross-coupling reactions, they can be converted to suitable precursors, such as aryl halides or triflates, which can then participate in these transformations.

For this compound to be utilized in common cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, the amino group would first need to be converted to a group amenable to oxidative addition by a metal catalyst (e.g., a halide via a Sandmeyer reaction). Following such a transformation, the resulting aryl halide could then be coupled with a variety of partners.

For instance, in a Suzuki coupling , the aryl halide derived from this compound would react with an organoboron compound in the presence of a palladium catalyst and a base. In a Heck reaction , it would react with an alkene, and in a Sonogashira coupling , with a terminal alkyne. The specific conditions and catalyst systems for these reactions would need to be optimized for the particular substrate. There is a lack of specific literature detailing the participation of this compound derivatives in such metal-catalyzed cross-coupling reactions.

Ligand Effects in Palladium- and Nickel-Catalyzed Reactions

The reactivity of aniline derivatives in palladium- and nickel-catalyzed cross-coupling reactions is significantly influenced by the nature of the ligands coordinated to the metal center. These ligands can modulate the electronic and steric environment of the catalyst, thereby affecting the rate and selectivity of the reaction.

In palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, phosphine-based ligands are commonly employed. The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. For electron-rich anilines, such as this compound, ligands that are both electron-rich and sterically bulky are often required to promote the reductive elimination step, which is frequently the rate-limiting step in the catalytic cycle.

Similarly, in nickel-catalyzed aminations, the ligand plays a crucial role. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for nickel catalysts, offering strong σ-donation and good steric bulk, which can stabilize the low-valent nickel species and promote challenging cross-coupling reactions. The specific effects of various ligands on reactions involving this compound have not been documented, but it can be inferred from studies on similar substrates that the reaction outcomes would be highly dependent on the ligand's properties.

Table 1: Common Ligands in Palladium- and Nickel-Catalyzed Aminations and Their General Effects

| Ligand Type | Metal | General Effects on Catalysis |

| Trialkylphosphines | Palladium, Nickel | Strong σ-donors, increase electron density on the metal, promoting oxidative addition. |

| Biarylphosphines | Palladium | Bulky ligands that facilitate reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | Palladium, Nickel | Strong σ-donors, form stable complexes, and can enhance catalytic activity for challenging substrates. |

Proposed Catalytic Cycles for C-N Bond Formation

The formation of C-N bonds using this compound as a substrate in palladium- or nickel-catalyzed reactions would likely proceed through a catalytic cycle analogous to the well-established Buchwald-Hartwig amination.

A generalized catalytic cycle for a palladium-catalyzed reaction would involve:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide or triflate (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The aniline, this compound, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylated product and regenerating the Pd(0) catalyst.

For a nickel-catalyzed cycle, the fundamental steps are similar, although nickel catalysts can also involve Ni(I)/Ni(III) cycles or radical pathways, depending on the reaction conditions and the nature of the substrates and ligands.

Hydrolysis and Solvolysis Reactions

The hydrolysis of this compound would involve the cleavage of the isopropoxy groups or potentially the morpholine (B109124) C-N bond under certain conditions. The ether linkages of the isopropoxy groups are generally stable but can be cleaved under strong acidic conditions, proceeding through a protonation of the ether oxygen followed by nucleophilic attack by water. The rate of hydrolysis would be influenced by the steric hindrance of the isopropyl groups and the electronic effects of the aniline and morpholine substituents.

Solvolysis in other protic solvents, such as alcohols, would proceed through a similar mechanism, leading to the formation of different ether or phenol products. The morpholine ring is generally stable to hydrolysis under neutral and basic conditions.

Radical and Photochemical Reaction Pathways

The photochemical behavior of this compound has not been specifically reported. However, aromatic amines and ethers can undergo photochemical reactions. Upon absorption of UV light, the molecule can be excited to a higher electronic state. This excited state can then undergo various processes, including intersystem crossing to a triplet state, which can initiate radical reactions.

Possible photochemical pathways could include:

Photo-oxidation: In the presence of oxygen and a photosensitizer, the aniline moiety could be oxidized.

Homolytic cleavage: The C-O bonds of the isopropoxy groups or the C-N bond of the morpholine substituent could potentially undergo homolytic cleavage to form radical intermediates. These radicals could then participate in a variety of subsequent reactions, such as hydrogen abstraction or recombination.

The specific products and efficiencies of these photochemical and radical pathways would depend on the reaction conditions, including the wavelength of light, the presence of sensitizers or quenchers, and the solvent.

Spectroscopic and Advanced Analytical Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Elucidation of Molecular Structure and Stereochemistry

A standard ¹H NMR spectrum of 2,5-Diisopropoxy-4-morpholinoaniline would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the central benzene (B151609) ring would appear as singlets or doublets in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts influenced by the electron-donating effects of the aniline (B41778), morpholine (B109124), and isopropoxy groups. The protons of the two isopropoxy groups would give rise to a doublet for the six methyl protons and a septet for the two methine protons. The protons of the morpholine ring would likely appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts would confirm the presence of the aromatic ring, the isopropoxy groups, and the morpholine moiety.

While this compound itself is not chiral, detailed analysis of coupling constants in high-resolution NMR spectra could provide insights into the preferred conformations of the flexible isopropoxy and morpholine substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values and would require experimental verification.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | s, d | 2H |

| Isopropoxy CH | 4.0 - 4.5 | sept | 2H |

| Isopropoxy CH₃ | 1.2 - 1.5 | d | 12H |

| Morpholine N-CH₂ | 3.0 - 3.5 | t | 4H |

| Morpholine O-CH₂ | 3.7 - 4.0 | t | 4H |

| Aniline NH₂ | 3.5 - 4.5 | br s | 2H |

Advanced NMR Techniques for Mechanistic Insights (e.g., DOSY, NOESY)

Advanced 2D NMR techniques could offer deeper insights. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space correlations between protons, helping to confirm the spatial proximity of the substituents on the aromatic ring and their conformational preferences.

Diffusion-Ordered Spectroscopy (DOSY) could be employed to study the self-association or aggregation behavior of the molecule in solution by measuring its diffusion coefficient. This would be particularly relevant if the compound is investigated for applications in materials science or medicinal chemistry.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropoxy and morpholine groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether linkages in the isopropoxy groups and the morpholine ring would result in strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ range.

Table 2: Predicted IR Absorption Frequencies (cm⁻¹) for Key Functional Groups in this compound (Note: These are estimated values and would require experimental verification.)

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

In Situ Spectroscopic Monitoring of Reactions

In situ IR or Raman spectroscopy could be powerful tools to monitor the synthesis of this compound in real-time. For example, during the formation of the morpholino-aniline bond, one could observe the disappearance of the starting material's characteristic peaks and the appearance of the product's vibrational signatures. This would allow for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental formula with high accuracy.

The fragmentation pattern would likely involve the loss of the isopropoxy groups, the morpholine ring, or parts thereof. Common fragmentation pathways would include alpha-cleavage adjacent to the ether oxygen atoms and the aniline nitrogen, as well as cleavage of the morpholine ring. Analysis of these fragment ions would provide confirmatory evidence for the proposed structure.

Table 3: Predicted Key Mass Spectral Fragments for this compound (Note: These are predicted fragments and m/z values based on the structure.)

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | C₁₆H₂₆N₂O₃ |

| [M - C₃H₇]⁺ | Loss of an isopropyl group | M - 43 |

| [M - OC₃H₇]⁺ | Loss of an isopropoxy group | M - 59 |

| [M - C₄H₈NO]⁺ | Loss of the morpholine ring | M - 86 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the expected monoisotopic mass can be calculated with high accuracy. The molecular formula is C₁₆H₂₆N₂O₃.

Table 1: Theoretical Isotopic Mass Data for [C₁₆H₂₆N₂O₃+H]⁺

| Isotope | Abundance (%) | Accurate Mass |

|---|---|---|

| ¹²C₁₆¹H₂₇¹⁴N₂¹⁶O₃ | 100.00 | 295.2016 |

| ¹³C¹²C₁₅¹H₂₇¹⁴N₂¹⁶O₃ | 17.74 | 296.2049 |

| ¹²C₁₆¹H₂₆²H¹⁴N₂¹⁶O₃ | 0.04 | 296.2079 |

| ¹²C₁₆¹H₂₇¹⁵N¹⁴N¹⁶O₃ | 0.74 | 296.1986 |

Experimental determination of the m/z of the protonated molecule [M+H]⁺ using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be expected to yield a value that matches the theoretical accurate mass for C₁₆H₂₆N₂O₃ within a few parts per million (ppm), thus confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different functional groups.

Expected Fragmentation Pathways:

Loss of the morpholine ring: Cleavage of the C-N bond connecting the morpholine ring to the benzene ring could lead to a significant fragment ion.

Loss of isopropoxy groups: The isopropoxy groups could be lost as isopropene (C₃H₆) or as an isopropoxy radical (•OC₃H₇).

Cleavage within the morpholine ring: The morpholine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like C₂H₄O.

Table 2: Hypothetical Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 295.2016 | 208.1386 | C₄H₉NO (Morpholine) | [M - Morpholine + H]⁺ |

| 295.2016 | 253.1594 | C₃H₆ (Isopropene) | [M - Isopropene + H]⁺ |

Note: This table is illustrative and based on general fragmentation principles. Actual fragmentation would need to be confirmed experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

While a crystal structure for this compound has not been reported in the crystallographic databases, analysis of related structures containing the 4-morpholinoaniline (B114313) core can provide insights. For instance, the crystal structure of other morpholine-containing compounds often reveals a chair conformation for the morpholine ring. researchgate.net The planarity of the aniline ring and the orientation of the isopropoxy groups relative to the ring would also be determined.

Hypothetical Crystallographic Data Table:

Table 3: Illustrative Crystallographic Data for a 2,5-Dialkoxy-4-morpholinoaniline Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 1510 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.29 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques are highly sensitive to the electronic properties of molecules and are particularly well-suited for studying redox-active compounds like this compound. The electron-donating groups on the aniline ring are expected to make this compound relatively easy to oxidize.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of a species in solution. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the analyte.

Studies on the closely related compound, 2,5-diethoxy-4-morpholinoaniline (B1203071), show that it undergoes electrochemical oxidation. nih.gov The oxidation process is often complex and can be influenced by the pH of the solution. The initial oxidation is typically a one-electron process to form a radical cation. This radical cation can then undergo further reactions.

Table 4: Representative Cyclic Voltammetry Data for a 2,5-Dialkoxy-4-morpholinoaniline Analog

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | ΔEp (mV) | Ipa/Ipc |

|---|---|---|---|---|

| 50 | 0.65 | 0.58 | 70 | ~1 |

| 100 | 0.66 | 0.57 | 90 | >1 |

Data is illustrative and based on the expected behavior of aniline derivatives. Epa and Epc are vs. a reference electrode like Ag/AgCl.

The data in the table would suggest a quasi-reversible redox process at lower scan rates, with increasing irreversibility at higher scan rates, which can be indicative of follow-up chemical reactions of the initially formed oxidized species.

Controlled-Potential Studies for Product Analysis

Controlled-potential electrolysis, also known as bulk electrolysis, involves holding the potential of the working electrode at a constant value (typically just beyond the peak potential observed in CV) for an extended period to completely oxidize or reduce the analyte in the solution. The products of this electrolysis can then be isolated and identified using spectroscopic techniques such as NMR, IR, and mass spectrometry.

For 2,5-diethoxy-4-morpholinoaniline, controlled-potential coulometry has been used to determine the number of electrons transferred in the oxidation process and to generate the oxidation products for further analysis. nih.gov It has been shown that the electrochemically generated p-benzoquinonediimine from related anilines can be unstable and may undergo hydrolysis or other reactions depending on the pH of the solution. uobaghdad.edu.iq

Table 5: Illustrative Data from a Controlled-Potential Electrolysis Experiment

| Parameter | Value |

|---|---|

| Applied Potential (V vs. Ag/AgCl) | +0.8 |

| Number of Electrons (n) | ~2 |

| Major Product Identified | Substituted p-benzoquinone |

This table illustrates the type of information that would be obtained from a controlled-potential study on a 2,5-dialkoxy-4-morpholinoaniline analog.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Electronic Structure Analysis and Frontier Molecular Orbitals

Reaction Pathway Modeling and Transition State Analysis

There is no available information from computational studies regarding the reaction pathway modeling or the analysis of transition states for reactions involving 2,5-Diisopropoxy-4-morpholinoaniline.

Molecular Dynamics Simulations

Conformational Analysis and Flexibility Studies

No molecular dynamics simulation studies have been published that analyze the conformational landscape, flexibility, or dynamic behavior of this compound.

Solvent Effects on Reactivity

There are no available computational studies that investigate the influence of different solvents on the reactivity or behavior of this compound.

Density Functional Theory (DFT) Studies

A search for Density Functional Theory (DFT) studies specifically focused on this compound did not yield any relevant publications. Consequently, no data on its optimized geometry, electronic properties, or spectroscopic features derived from DFT calculations can be presented.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure. The calculated vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) generally show good agreement with experimental data.

For instance, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. These predicted values, when compared with experimental data, help in the definitive assignment of signals to specific nuclei. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the infrared and Raman spectra to specific molecular vibrations, such as the N-H stretching of the aniline (B41778) group or the C-O-C stretching of the isopropoxy and morpholino groups.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shift (ppm) | 1.2-7.0 |

| ¹³C NMR Chemical Shift (ppm) | 20-150 |

| Key IR Frequencies (cm⁻¹) | 3400-3500 (N-H stretch), 2800-3000 (C-H stretch), 1000-1300 (C-O stretch) |

Note: The values in this table are representative and may vary depending on the specific computational methods and basis sets employed.

Calculation of Thermodynamic and Kinetic Parameters

Theoretical calculations can provide valuable data on the thermodynamic stability and kinetic reactivity of this compound. Thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and entropy can be calculated, offering insights into the compound's stability under various conditions.

Kinetic parameters, which govern the rates of chemical reactions, can also be investigated computationally. For example, the energy barrier for a particular reaction involving this compound can be calculated by locating the transition state structure. This information is vital for understanding its reaction mechanisms and predicting its reactivity with other chemical species.

Table 2: Calculated Thermodynamic and Kinetic Parameters for this compound

| Parameter | Description |

|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. |

| Entropy (S°) | A measure of the randomness or disorder of the molecules of the compound. |

Note: The specific values for these parameters are highly dependent on the computational level of theory and the specific reaction being studied.

Structure-Reactivity Relationships from Computational Data

Computational data is instrumental in establishing structure-reactivity relationships for this compound and its analogs. By calculating various molecular descriptors, it is possible to correlate the electronic and steric properties of the molecule with its observed reactivity.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). A higher HOMO energy often correlates with a greater propensity to donate electrons, indicating nucleophilic character. A lower LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character. The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Theoretical investigations have shown that the electronic properties of such molecules are important for their activities.

Steric factors, such as the size and shape of the substituents, can also be quantified computationally and related to reactivity. These analyses help in understanding how modifications to the molecular structure can influence its chemical behavior.

In Silico Design of Novel Derivatives

The insights gained from computational studies on structure-reactivity relationships pave the way for the in silico design of novel derivatives of this compound with desired properties. By systematically modifying the parent structure in a virtual environment, researchers can predict how these changes will affect the molecule's electronic and steric characteristics, and consequently its reactivity and potential biological activity.

For example, molecular docking and molecular dynamics simulations can be employed to design new derivatives that may exhibit enhanced interactions with a specific biological target. This computational pre-screening allows for the prioritization of synthetic targets, saving significant time and resources in the drug discovery and development process. The design process might involve altering the alkoxy groups, substituting the aniline ring, or modifying the morpholino moiety to optimize interactions and properties.

Synthesis and Chemical Utility of Analogues and Derivatives of 2,5 Diisopropoxy 4 Morpholinoaniline

Modification of Alkoxy Moieties

The alkoxy groups at the 2 and 5 positions of the aniline (B41778) ring are key features that can be systematically altered to modulate the molecule's properties. These modifications primarily involve varying the length and branching of the alkyl chains and introducing more complex ether linkages.

Variation of Alkyl Chain Length and Branching

The synthesis of analogues with different alkyl chains, such as methoxy (B1213986), ethoxy, and butoxy groups, can be achieved through several synthetic strategies. A common approach begins with a suitably substituted hydroquinone (B1673460), which is then dialkylated with the desired alkyl halides. Subsequent nitration, followed by the introduction of the morpholine (B109124) moiety and reduction of the nitro group, yields the final aniline derivative.

A more direct method for varying the alkoxy groups is through the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines. uj.edu.pl This procedure allows for the introduction of two different alkoxy groups, offering a high degree of flexibility in the synthesis of unsymmetrically substituted analogues. uj.edu.pl The process involves the nucleophilic aromatic substitution (SNAr) of a starting nitroaniline, where an existing alkoxy group can be displaced by a different alcohol under basic conditions. uj.edu.plnih.gov For instance, starting from a dimethoxy-nitroaniline, one of the methoxy groups can be selectively replaced by a longer or branched alkoxide. uj.edu.pl The nitro group is then reduced to the corresponding aniline.

A search of chemical databases reveals the existence of related compounds such as 2,5-diethoxy-4-morpholinoaniline (B1203071) and 2,5-dibutoxy-4-morpholinobenzenediazonium chloride, indicating that analogues with varying alkyl chain lengths are synthetically accessible. chemicalbook.com The synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742) is also well-documented, providing a key intermediate where the chloro group can be displaced by morpholine. google.comchemicalbook.comchemicalbook.com

Table 1: Examples of 2,5-Dialkoxy-4-morpholinoaniline Analogues with Varied Alkyl Chains

| Alkoxy Group at C2 | Alkoxy Group at C5 | Precursor Synthesis Reference |

| Methoxy | Methoxy | google.com |

| Ethoxy | Ethoxy | chemicalbook.com |

| Butoxy | Butoxy | chemicalbook.com |

| Methoxy | Varied Alkoxy | uj.edu.pl |

Introduction of Ether and Polyether Linkages

The introduction of ether and polyether linkages onto the aromatic ring can be accomplished by utilizing starting materials bearing these functionalities. For example, hydroquinones can be derivatized with poly(ethylene glycol) (PEG) chains of varying lengths before proceeding with the synthetic sequence of nitration, morpholine substitution, and reduction. This approach allows for the incorporation of hydrophilic chains, which can significantly alter the solubility and pharmacokinetic properties of the resulting molecules. While specific examples for the 2,5-diisopropoxy-4-morpholinoaniline scaffold are not prevalent in the literature, the fundamental principles of ether synthesis are broadly applicable.

Derivatization of the Morpholine Ring

The morpholine ring itself presents several opportunities for chemical modification, including substitution on the nitrogen atom and alteration of the heterocyclic ring structure.

Substitution on the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a nucleophilic center and can readily undergo a variety of chemical transformations. researchgate.net Alkylation, for instance, can be achieved by treating the parent compound with alkyl halides to introduce a range of substituents on the morpholine nitrogen. chemrxiv.org This reaction is a common strategy for modifying the steric and electronic properties of the morpholine moiety. Other derivatizations include acylation with acyl chlorides or anhydrides, and arylation via Buchwald-Hartwig amination. researchgate.net These reactions provide access to a diverse array of N-substituted analogues.

Ring Expansion or Contraction of the Heterocycle

Modification of the heterocyclic ring structure, such as expansion to a seven-membered ring (e.g., a homomorpholine or 1,4-oxazepane) or contraction to a five-membered ring (e.g., an oxazolidine), represents a more complex synthetic challenge. Such transformations would likely require a de novo synthesis of the desired heterocycle, which would then be introduced onto the aniline backbone. For example, the synthesis of a 1,4-oxazepane (B1358080) derivative could be accomplished by reacting the appropriate amino alcohol with a suitable dielectrophile. While specific literature on these transformations for this compound is scarce, general methods for heterocyclic synthesis could be adapted for this purpose. researchgate.net

Aromatic Ring Functionalization

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the two alkoxy groups and the morpholino group are all ortho, para-directing and activating, while the amino group is also strongly activating and ortho, para-directing.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of chloro, bromo, or iodo substituents onto the aromatic ring can be achieved using standard halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. libretexts.org Given the activating nature of the existing substituents, these reactions are expected to proceed under mild conditions. The position of substitution will be directed to the available ortho and para positions relative to the activating groups.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. researchgate.netmdpi.com The strong activating effect of the substituents on the ring necessitates careful control of reaction conditions to avoid over-nitration. The regioselectivity will be influenced by the steric hindrance and electronic effects of the alkoxy and morpholino groups. researchgate.net

Sulfonation: The introduction of a sulfonic acid group can be achieved by treatment with fuming sulfuric acid or chlorosulfonic acid. google.com The synthesis of 2,5-dimethoxyaniline-4-sulfoanilide demonstrates the feasibility of sulfonating a closely related aniline derivative. cymitquimica.com

Table 2: Potential Aromatic Ring Functionalization Reactions

| Reaction | Reagent(s) | Expected Product |

| Chlorination | N-Chlorosuccinimide (NCS) | Chloro-2,5-diisopropoxy-4-morpholinoaniline |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-2,5-diisopropoxy-4-morpholinoaniline |

| Nitration | HNO₃ / H₂SO₄ | Nitro-2,5-diisopropoxy-4-morpholinoaniline |

| Sulfonation | H₂SO₄ (fuming) | This compound sulfonic acid |

Halogenation and Nitration

The introduction of halogen atoms or nitro groups onto the aniline ring can significantly alter its electronic properties and provide handles for further chemical transformations.

Halogenation: Direct halogenation of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to proceed readily. The directing effects of the existing substituents (amino, morpholino, and two isopropoxy groups) are all ortho- and para-directing. The most activated and sterically accessible position on the benzene (B151609) ring is C6 (ortho to the amino group and meta to the morpholino group). Therefore, monosubstitution is highly likely to occur at this position.

Nitration: The nitration of highly activated aromatic rings requires careful control of reaction conditions to avoid over-reaction and oxidation. Methods for the nitration of similarly activated systems, such as other anilines or tetrahydroquinolines, often employ milder nitrating agents or the use of a protecting group on the amine. researchgate.netmdpi.com For this compound, direct nitration using a mixture of nitric acid and sulfuric acid could lead to the formation of a nitro derivative, likely at the C6 position. mdpi.com An alternative approach involves using nitrate (B79036) salts like copper nitrate in acetic acid to achieve mononitration under milder conditions. mdpi.com

| Reaction | Reagent(s) | Probable Product | Purpose/Significance |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 6-Bromo-2,5-diisopropoxy-4-morpholinoaniline | Introduces a bromine atom, useful for cross-coupling reactions. |

| Chlorination | N-Chlorosuccinimide (NCS), Dichloromethane | 6-Chloro-2,5-diisopropoxy-4-morpholinoaniline | Introduces a chlorine atom for further functionalization. |

| Nitration | HNO₃ / H₂SO₄ (controlled) or Cu(NO₃)₂ / Acetic Acid | 6-Nitro-2,5-diisopropoxy-4-morpholinoaniline | Introduces a nitro group, a versatile precursor for other functional groups (e.g., another amine). |

Introduction of Electron-Donating and -Withdrawing Groups

Beyond halogenation and nitration, other functional groups can be introduced to fine-tune the molecule's electronic and steric characteristics.

Introduction of Electron-Withdrawing Groups: A common strategy to modify the reactivity of the aniline is the acylation of the amino group. Reaction with acetyl chloride or acetic anhydride (B1165640) would convert the primary amine into a secondary amide. This transformation reduces the activating effect of the amine, which can be useful for controlling subsequent electrophilic substitution reactions. The amide can be hydrolyzed back to the amine if needed.

Introduction of Electron-Donating Groups: While the ring is already electron-rich, further modification is possible. For instance, the Suzuki-Miyaura cross-coupling reaction could be employed if a halogenated derivative (as described in 6.3.1) is first prepared. This would allow for the introduction of aryl or alkyl groups, further extending the π-conjugated system of the molecule, a technique used to modify the optical properties of other aromatic systems. nih.gov

| Reaction Type | Reagent(s) | Probable Product | Purpose/Significance |

| Acylation | Acetyl Chloride, Pyridine (B92270) | N-(2,5-Diisopropoxy-4-morpholinophenyl)acetamide | Forms an amide, a moderately deactivating group, to control subsequent reactions. |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2,5-Diisopropoxy-4-morpholinophenyl)-4-methylbenzenesulfonamide | Introduces a sulfonyl group, a strong electron-withdrawing group. |

| Aryl C-C Coupling (Hypothetical) | (From bromo-derivative) Phenylboronic acid, Pd catalyst | 6-Phenyl-2,5-diisopropoxy-4-morpholinoaniline | Introduces an aryl group to extend conjugation and modify electronic properties. |

Synthesis of Conjugates and Polymeric Precursors

The functional groups on this compound, particularly the primary amine, make it an excellent candidate for conversion into reactive intermediates suitable for conjugation and polymerization.

Preparation of Photosensitive Diazonium Salt Sensitizers

One of the most well-documented applications of this compound is its use as a precursor for photosensitive diazonium salts. These salts are crucial components in diazo duplicating and other photolithographic processes.

The synthesis begins with 2,5-diisopropoxy-4-nitrochlorobenzene. A nucleophilic aromatic substitution with morpholine yields 2,5-diisopropoxy-4-morpholinyl-nitrobenzene. The nitro group is then reduced to a primary amine using agents like zinc powder in hydrochloric acid, affording the target compound, this compound. google.com Finally, this aniline is treated with sodium nitrite (B80452) in a strong acid like sulfuric acid at low temperatures (0–5 °C) in a diazotization reaction. This process converts the primary amino group into a diazonium group, yielding the photosensitive product, 2,5-diisopropoxy-4-morpholinyl-diazobenzene bisulfate. google.com This diazonium salt exhibits good light sensitivity, water solubility, and thermal stability, making it effective as a sensitizer (B1316253) in photographic materials. google.com

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 2,5-diisopropoxy-4-nitro-chlorobenzene | Morpholine | 2,5-diisopropoxy-4-morpholinyl-nitrobenzene | 90% | google.com |

| 2 | 2,5-diisopropoxy-4-morpholinyl-nitrobenzene | Zn powder, HCl | 2,5-diisopropoxy-4-morpholinyl-aniline | 94% | google.com |

| 3 | 2,5-diisopropoxy-4-morpholinyl-aniline | NaNO₂, H₂SO₄ | 2,5-diisopropoxy-4-morpholinyl-diazobenzene bisulfate | 93.2% | google.com |

Incorporation into Specialty Polymer Architectures

Specialty polymers are high-performance materials designed for specific, demanding applications. syensqo.com The unique electronic and structural features of this compound and its derivatives make them attractive candidates for incorporation into such polymers.

While direct polymerization of the aniline itself may be complex, it can be converted into a monomer or precursor for various polymer architectures. For example, the diazonium salt described in section 6.4.1 is a key intermediate. Diazonium salts are known to be highly effective for surface grafting, where they can covalently bond to a wide range of substrates, thereby functionalizing the surface of a polymer.

Furthermore, the aniline or its derivatives could potentially be incorporated into conjugated polymer backbones, such as polyanilines or poly(3,4-ethylenedioxythiophenes) (PEDOTs), to modify their electrochromic or conductive properties. mdpi.com The bulky and electron-donating substituents would influence the polymer's morphology, solubility, and electronic bandgap. For instance, it could be used as a comonomer in the electrochemical polymerization of other monomers to create copolymers with tailored properties.

Development of Complex Organic Molecules using this compound as a Building Block

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. lifechemicals.comnih.govnih.gov this compound fits this description perfectly, with its primary amine serving as a versatile nucleophilic handle for constructing a variety of molecular scaffolds.

Synthesis of Novel Triazole Derivatives

1,2,4-Triazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal and materials chemistry. nih.govtubitak.gov.tr Numerous synthetic routes to triazoles utilize primary amines as key starting materials.

A plausible route to novel triazole derivatives involves the reaction of this compound with an appropriate electrophilic partner to build the triazole ring. For example, following a known procedure for triazole synthesis, the aniline could be reacted with an ester ethoxycarbonylhydrazone under thermal conditions to form a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one. nih.gov

Another powerful and widely used method for forming a triazole ring is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". In this approach, the primary amine of this compound would first be converted to an azide (B81097). This is readily accomplished by treating the corresponding diazonium salt (from section 6.4.1) with sodium azide. The resulting aryl azide can then undergo a [3+2] cycloaddition reaction with a terminal or internal alkyne, often catalyzed by copper(I), to yield a highly substituted 1,2,3-triazole derivative. researchgate.net This method is known for its high efficiency and functional group tolerance.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | 1. NaNO₂, HCl; 2. NaN₃ | 4-Azido-2,5-diisopropoxy-1-morpholinobenzene | Diazotization followed by Azide Substitution |

| 2 | 4-Azido-2,5-diisopropoxy-1-morpholinobenzene | Phenylacetylene, Cu(I) catalyst | 1-(2,5-Diisopropoxy-4-morpholinophenyl)-4-phenyl-1H-1,2,3-triazole | Huisgen [3+2] Cycloaddition |

Formation of Sulfonamide Derivatives